[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
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Overview
Description
The compound [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate is a synthetic corticosteroid hormone. It is structurally related to other corticosteroids and is used in various scientific and medical applications due to its potent anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Acylation: Introduction of the 2-methylsulfonyloxyacetyl group.
Oxidation: Formation of the 3-oxo group.
Esterification: Attachment of the furan-2-carboxylate moiety.
These reactions typically require specific reagents and conditions, such as acyl chlorides, oxidizing agents, and esterification catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxo group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The furan-2-carboxylate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate is used as a model compound for studying steroid chemistry and reaction mechanisms .
Biology
Biologically, this compound is used to investigate the effects of corticosteroids on cellular processes, including inflammation and immune response modulation .
Medicine
Medically, it is employed in the development of anti-inflammatory and immunosuppressive drugs. Its potent activity makes it a valuable tool in treating conditions like asthma, allergies, and autoimmune diseases .
Industry
In the industrial sector, this compound is used in the formulation of topical creams and ointments for skin conditions such as eczema and psoriasis .
Mechanism of Action
The mechanism of action of [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate involves binding to glucocorticoid receptors in the cytoplasm. This binding triggers a cascade of events leading to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory gene expression .
Comparison with Similar Compounds
Similar Compounds
Mometasone furoate: Another potent corticosteroid with similar anti-inflammatory properties.
Fluticasone propionate: Widely used in asthma and allergy treatments.
Betamethasone dipropionate: Known for its strong anti-inflammatory effects.
Uniqueness
[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate is unique due to its specific structural modifications, which enhance its stability and potency compared to other corticosteroids .
Properties
Molecular Formula |
C28H32O8S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C28H32O8S/c1-17-14-22-20-8-7-18-15-19(29)9-11-26(18,2)21(20)10-12-27(22,3)28(17,24(30)16-35-37(4,32)33)36-25(31)23-6-5-13-34-23/h5-6,9-11,13,15,17,20,22H,7-8,12,14,16H2,1-4H3/t17-,20-,22+,26+,27+,28+/m1/s1 |
InChI Key |
ZLLVAABOVSVYFG-KUPLKWMASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)C |
Origin of Product |
United States |
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